8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
Description
8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione is a purine-2,6-dione derivative featuring:
- 3-Methyl group: Enhances metabolic stability by reducing oxidative dealkylation.
- 8-Isobutylsulfanyl substituent: A branched alkylthio group that modulates lipophilicity and steric interactions.
Properties
IUPAC Name |
3-methyl-8-(2-methylpropylsulfanyl)-7-(2-phenylethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)11-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)10-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYSKNPZMHTVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C15H24N4O2S
- Molecular Weight : 312.44 g/mol
- CAS Number : 331841-54-4
Physical Properties
The compound exhibits properties typical of purine derivatives, including solubility in organic solvents and stability under standard laboratory conditions.
Medicinal Chemistry
8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione has been investigated for its potential therapeutic effects:
- Diabetes Management : Research indicates that compounds similar to this purine derivative can act as agonists for the GPR119 receptor, which plays a critical role in glucose-dependent insulin secretion. This mechanism suggests potential applications in treating type 2 diabetes and related metabolic disorders .
- Antioxidant Activity : Studies have shown that purine derivatives can function as antioxidants, preventing oxidative stress-related damage in cells. This property is crucial for developing treatments for diseases linked to oxidative stress .
Biochemical Research
The compound is utilized in biochemical assays to study the effects of purine modifications on cellular processes:
- DNA Damage Studies : Stable isotope-labeled analogues of oxidized purines are essential for quantifying free radical-induced damage in DNA. The synthesis of such analogues can be facilitated using derivatives like 8-isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione .
Agricultural Applications
Recent patents suggest that derivatives of this compound may serve as protective agents for plants against various pathogens, enhancing agricultural productivity and sustainability .
Case Study 1: GPR119 Agonist Development
A study explored the effectiveness of GPR119 agonists derived from purine structures in managing blood glucose levels in diabetic models. The findings indicated a significant reduction in glucose levels post-treatment with the tested compounds, including 8-isobutylsulfanyl derivatives. This highlights the compound's potential as a therapeutic agent in diabetes management.
Case Study 2: Antioxidant Properties
In vitro studies demonstrated that compounds structurally related to 8-isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione exhibited strong antioxidant properties. These findings support further exploration into their use as dietary supplements or therapeutic agents to mitigate oxidative stress-related diseases.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Diabetes management via GPR119 modulation | Significant glucose level reduction |
| Biochemical Research | DNA damage quantification | Essential for accurate measurement of oxidative damage |
| Agricultural Science | Plant protection against pathogens | Enhanced resistance observed in treated plants |
Mechanism of Action
The mechanism of action of 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural features and molecular properties of 8-isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione with analogs:
Key Observations :
- Branched groups (e.g., isobutylsulfanyl) balance steric effects and lipophilicity.
- 7-Substituent Role : Phenethyl groups (aromatic) may enhance receptor binding compared to aliphatic substituents like isopropyl or pentyl .
Receptor Binding and Enzyme Inhibition
- A1 Adenosine Receptor Antagonists: Analogs like L-97-1 (8-benzyl-7-ethylamino) show high A1 receptor affinity (IC₅₀ = 1.42 µM) . Phenethyl groups may mimic aromatic residues in receptor pockets.
- DPP-4 Inhibition: BI 1356 (8-(3-aminopiperidin-1-yl)-7-butynyl) demonstrates prolonged DPP-4 inhibition in diabetic models (plasma levels ~50–100 nM) .
Antioxidant Activity
Biological Activity
The compound 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione (CAS Number: 313470-90-5) is a sulfur-containing purine derivative that has garnered interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Basic Information
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 358.46 g/mol
- CAS Number : 313470-90-5
Structural Characteristics
The compound features a purine base structure with an isobutylsulfanyl group and a phenethyl substituent, which may influence its biological interactions and pharmacological properties.
Research indicates that 8-Isobutylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione exhibits various biological activities, primarily through:
- Caspase Inhibition : The compound has been shown to inhibit caspase activity, which is crucial in the apoptotic pathway. This suggests potential applications in treating diseases characterized by inappropriate apoptosis, such as neurodegenerative disorders .
- Anti-inflammatory Properties : It has been implicated in the modulation of inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases and conditions associated with chronic inflammation .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neuroprotection .
Pharmacological Applications
The diverse biological activities of this compound open avenues for various therapeutic applications:
- Treatment of Neurodegenerative Diseases : By inhibiting apoptosis and reducing inflammation, it may be beneficial in conditions like Alzheimer's disease.
- Autoimmune Disorders : Its anti-inflammatory properties could be harnessed for managing diseases such as rheumatoid arthritis or multiple sclerosis.
Case Studies and Research Findings
- Study on Neuroprotection : A study published in the Journal of Neurochemistry demonstrated that the compound significantly reduced neuronal cell death in models of oxidative stress, indicating its potential use in neuroprotective therapies .
- Caspase Inhibition Study : Research highlighted in patent literature found that the compound effectively inhibited caspase 3 and 9 activities in vitro, suggesting its role as a therapeutic agent against diseases where apoptosis plays a critical role .
- Inflammatory Response Modulation : In vivo studies indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in animal models of inflammation, supporting its use as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
